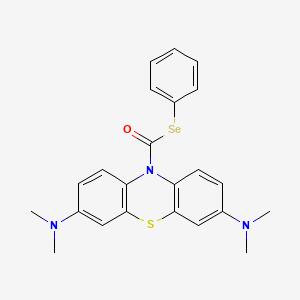
DHU-Se1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DHU-Se1 is a potent anti-inflammatory agent that stimulates macrophages to release reactive selenium compounds. This compound reduces the expression of cellular inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). By blocking the polarization of macrophages from M0 to M1, this compound alleviates the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DHU-Se1 involves the preparation of different analytes for spectral measurement. Stock probe solutions are typically prepared in dimethylformamide (DMF) . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is known that the compound is synthesized with high purity for research purposes .
Chemical Reactions Analysis
Types of Reactions
DHU-Se1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to release reactive selenium compounds.
Reduction: Reduction reactions may occur under specific conditions, although detailed information is limited.
Substitution: Substitution reactions involving selenium are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochlorous acid (HOCl): Activates the selenium delivery platform.
Dimethyl sulfoxide (DMSO): Used as a solvent in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include reactive selenium compounds that participate in biological processes .
Scientific Research Applications
DHU-Se1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of selenium compounds.
Biology: Investigated for its role in modulating macrophage activity and reducing inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications.
Mechanism of Action
DHU-Se1 exerts its effects by stimulating macrophages to release reactive selenium compounds. This process reduces the expression of cellular inflammatory factors such as iNOS and TNF-α. The compound blocks the polarization of macrophages from M0 to M1, thereby alleviating the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Sodium selenite: Another selenium-based compound with anti-inflammatory properties.
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant defense.
Selenium dioxide: Used in various chemical reactions and has biological significance.
Uniqueness of DHU-Se1
This compound is unique in its ability to specifically stimulate macrophages to release reactive selenium compounds, effectively reducing inflammation by blocking macrophage polarization . This targeted mechanism sets it apart from other selenium-based compounds.
Biological Activity
DHU-Se1 is a selenium-releasing compound that has garnered attention for its potential biological activities, particularly in the fields of immunology, inflammation, and cellular signaling. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
This compound operates through several key biological pathways:
- Macrophage Activation : this compound stimulates macrophages to release reactive selenium compounds, which play a crucial role in modulating inflammatory responses. This leads to a reduction in pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) .
- Inhibition of Inflammation : Research indicates that this compound can block the polarization of macrophages towards a pro-inflammatory phenotype, thereby alleviating inflammation . This suggests its potential application in treating inflammatory diseases.
- Cell Cycle Regulation : The compound also influences cell cycle progression and apoptosis, indicating its role in cancer therapy as a possible adjunct to existing treatments .
Biological Effects
The biological activities of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Reduces levels of inflammatory cytokines and mediators. |
| Immunomodulatory | Enhances macrophage function and promotes anti-inflammatory pathways. |
| Antimicrobial Activity | Exhibits potential against various pathogens including bacteria and viruses. |
| Cellular Signaling Modulation | Influences pathways such as MAPK/ERK and NF-κB, affecting cell survival and proliferation. |
Case Studies and Research Findings
Several studies have explored the effects of this compound in various biological contexts:
- Inflammation Models : In animal models of inflammation, this compound significantly reduced markers of inflammation and improved outcomes in conditions such as arthritis and sepsis. The modulation of macrophage activity was a critical factor in these improvements .
- Cancer Research : A study highlighted the ability of this compound to induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death, which is essential in cancer treatment strategies .
- Infection Studies : this compound demonstrated antimicrobial properties against several pathogens, including strains of bacteria resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial therapies .
Properties
Molecular Formula |
C23H23N3OSSe |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
Se-phenyl 3,7-bis(dimethylamino)phenothiazine-10-carboselenoate |
InChI |
InChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3 |
InChI Key |
WQSQAXZTOLTYGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















